1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine
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Overview
Description
1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H17N3O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-4-amino-5-hydroxy-pyrazole with isopropyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Isopropyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: It is used in the development of agrochemicals for pest control and crop protection.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-ylmethanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
1,3-dimethyl-5-[2-(propan-2-yloxy)ethoxy]-1H-pyrazole-4-carbaldehyde: This compound has an ethoxy group and a carbaldehyde group, making it structurally similar but functionally different.
Uniqueness
1,3-dimethyl-5-(propan-2-yloxy)-1H-pyrazol-4-amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,3-dimethyl-5-propan-2-yloxypyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-5(2)12-8-7(9)6(3)10-11(8)4/h5H,9H2,1-4H3 |
InChI Key |
IFYIFJBDBUVETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OC(C)C)C |
Origin of Product |
United States |
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